10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Its structure includes a benzyl group at position 10, a bromine atom at position 4, a methoxy group at position 6, and a methyl group at position 7. The benzyl group may contribute to lipophilicity, impacting solubility and membrane permeability in pharmacological applications.
Properties
IUPAC Name |
10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-19-10-15(14-8-13(20)9-16(24-2)17(14)25-19)21-18(23)22(19)11-12-6-4-3-5-7-12/h3-9,15H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAVKMUEGSXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the formation of the core structure followed by the introduction of various substituents. Common synthetic routes include:
Formation of the Core Structure: This step often involves cyclization reactions to form the oxadiazocin ring. Reagents such as hydrazine and carbonyl compounds are commonly used.
Introduction of Substituents: The benzyl, bromo, and methoxy groups are introduced through substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The bromine in the target compound and its 4-chlorophenyl analog may facilitate halogen bonding with biological targets (e.g., kinases or proteases).
- Fluorine in the difluorophenyl analog improves metabolic stability and bioavailability, a common strategy in medicinal chemistry.
- The benzoic acid derivative offers enhanced water solubility, making it suitable for in vitro assays requiring aqueous environments.
Structural Diversity :
- The 3,7-dithia-5-aza analog diverges significantly from the oxa/diaza core, introducing sulfur atoms that alter electronic properties and conformational flexibility. Such changes could expand utility in catalysis or materials.
Pharmacological Potential: The benzyl and halogenated derivatives are prime candidates for in silico docking studies targeting enzymes like cytochrome P450 or phosphodiesterases, given their balanced lipophilicity and steric profiles.
Biological Activity
Overview of the Compound
10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic organic compound that belongs to a class of diazatricyclo compounds. These types of compounds often exhibit diverse biological activities due to their complex molecular structures and functional groups.
Biological Activity
The biological activity of this compound can be inferred from studies on related compounds with similar structural features. The following sections summarize key findings related to the biological activities typically associated with such compounds.
Anticancer Activity
Many diazatricyclo compounds have been studied for their anticancer properties :
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, some benzimidazole derivatives have demonstrated selective cytotoxicity towards breast cancer (MCF-7) and colon cancer (HCT 116) cell lines with IC50 values ranging from 1.2 to 5.3 µM .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative | MCF-7 | 1.2 |
| Benzimidazole Derivative | HCT 116 | 3.7 |
Antimicrobial Activity
Certain derivatives of similar structures have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Example Findings : A study highlighted that compounds with methoxy and hydroxyl substitutions exhibited significant antibacterial effects against E. faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
Antioxidant Activity
Compounds analogous to the target compound often display antioxidative properties , which can be crucial in preventing oxidative stress-related diseases:
- Research Insights : Various derivatives have been tested for their antioxidant capacity using assays like DPPH and ABTS, showing promising results that suggest their potential in reducing oxidative damage in cells .
Structure-Activity Relationship (SAR)
The biological activity of such compounds is heavily influenced by their structural components:
- Substituents : The presence of electron-donating groups (e.g., methoxy) can enhance the reactivity of the compound towards biological targets.
- Stereochemistry : The spatial arrangement of atoms affects the interaction with biological receptors, influencing efficacy and potency.
Case Study 1: Benzimidazole Derivatives
A series of N-substituted benzimidazole carboxamides were synthesized and evaluated for antiproliferative activity against multiple cancer cell lines. The most potent derivatives showed selective inhibition against MCF-7 cells, indicating a promising avenue for further research into similar diazatricyclo compounds.
Case Study 2: Antioxidant Evaluation
Another study focused on evaluating the antioxidant properties of methoxy-substituted diazatricyclo compounds using in vitro assays. The results indicated that certain derivatives significantly reduced oxidative stress markers in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
